2-(1-azepanyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(azepan-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROYAMNQYOLMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700653 | |
| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302914-01-8 | |
| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 1 Azepanyl Propanoic Acid Hydrochloride and Its Analogues
Stereoselective Synthesis of 2-(1-azepanyl)propanoic acid hydrochloride
The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the spatial arrangement of atoms is of paramount importance. For this compound, the key stereogenic center is the α-carbon of the propanoic acid moiety.
Enantioselective Approaches to the α-Chiral Center of this compound
Achieving high enantiopurity at the α-position of the propanoic acid is critical. Several catalytic asymmetric strategies can be envisaged for this purpose. One prominent approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(azepan-1-yl)acrylic acid. This reaction can be catalyzed by chiral transition metal complexes, typically rhodium or ruthenium with chiral phosphine (B1218219) ligands, to furnish one enantiomer in high excess.
Another viable method involves the asymmetric alkylation of an enolate derived from a propanoic acid equivalent. The use of chiral auxiliaries, which are temporarily attached to the propanoic acid moiety, can direct the approach of an incoming electrophile to create the desired stereocenter. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines or phosphoric acids can be employed to catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems, a strategy that could be adapted to construct the chiral center of this compound.
| Catalyst Type | Ligand | Potential Enantiomeric Excess (e.e.) | Reference Reaction |
| Rhodium-based | Chiral Phosphine (e.g., BINAP) | >95% | Asymmetric hydrogenation of α-enamides |
| Organocatalyst | Chiral Amine (e.g., MacMillan catalyst) | >90% | Conjugate addition to α,β-unsaturated aldehydes |
| Chiral Auxiliary | Evans Auxiliary | >98% | Asymmetric alkylation of imide enolates |
Diastereoselective Synthesis Strategies for this compound Derivatives
For derivatives of this compound that contain additional stereocenters, for instance on the azepane ring, diastereoselective synthesis becomes crucial. These strategies aim to control the relative stereochemistry of multiple chiral centers within the same molecule.
One approach involves the use of a chiral substrate to direct the stereochemical outcome of subsequent reactions. For example, if an enantiomerically pure substituted azepane is used as a starting material, its inherent chirality can influence the stereoselectivity of the introduction of the propanoic acid side chain. Alternatively, reagent-controlled diastereoselective reactions can be employed, where the chirality of a reagent or catalyst dictates the stereochemical course of the reaction, irrespective of any pre-existing chirality in the substrate. For instance, a diastereoselective reduction of a ketone on a pre-existing chiral azepane ring can lead to the formation of a specific diastereomer of a hydroxy-substituted derivative.
Development of Novel Reaction Pathways for the Azepane Moiety in this compound
The construction of the seven-membered azepane ring is a significant synthetic challenge. Traditional methods often rely on cyclization reactions of long-chain amino acids or their derivatives. However, recent advances have provided more innovative and efficient routes to this heterocyclic core.
Ring-expansion strategies offer a powerful method for the synthesis of azepanes from more readily available smaller rings, such as piperidines. For example, the reaction of a suitably functionalized piperidine (B6355638) with a diazomethane (B1218177) precursor can lead to a one-carbon ring expansion, affording the azepane skeleton. Another cutting-edge approach is the dearomatization of nitroarenes followed by hydrogenation, which can provide access to polysubstituted azepanes.
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, have also been developed for the efficient construction of azepine derivatives. For instance, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines can lead to the formation of substituted azepines, which can then be reduced to the corresponding azepanes. nih.gov
| Reaction Type | Starting Material | Key Reagents | Product |
| Ring Expansion | Substituted Piperidine | Diazomethane precursor | Azepane |
| Dearomatization | Nitroarene | Photochemical conditions, H₂/Pd | Substituted Azepane |
| Tandem Cyclization | Functionalized Allenyne | Amine, Cu(I) catalyst | Azepine |
Sustainable and Green Chemistry Routes for this compound Production
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. researchgate.netajprd.com For the production of this compound, several green strategies can be implemented.
The use of safer solvents is a key aspect of green chemistry. Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical fluids can significantly improve the environmental profile of a synthesis. Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled and reused. pharmtech.com For instance, employing catalytic asymmetric hydrogenation instead of a chiral auxiliary-based method improves atom economy and reduces the number of synthetic steps. pharmtech.com
Microwave-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. Furthermore, the development of continuous flow processes can offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processes.
Synthetic Exploration of this compound Derivatives and Isosteres
The synthesis of derivatives and isosteres of this compound is crucial for exploring structure-activity relationships and optimizing pharmacological properties. Derivatives can be prepared by modifying either the azepane ring or the propanoic acid side chain. For example, functional groups can be introduced onto the azepane ring to probe interactions with biological targets. The propanoic acid chain can also be elongated or branched to modulate lipophilicity and other physicochemical properties.
Isosteres are molecules or groups of atoms that have similar physical or chemical properties and which can be used to replace other chemical groups in a drug to enhance its biological activity or reduce its toxicity. In the case of this compound, the carboxylic acid group could be replaced by bioisosteres such as a tetrazole, a hydroxamic acid, or a phosphonic acid. The synthesis of these isosteres would require the development of specific synthetic routes tailored to the chemistry of each functional group.
| Original Group | Isosteric Replacement | Synthetic Precursor | Key Transformation |
| Carboxylic Acid | Tetrazole | Nitrile | [3+2] Cycloaddition with an azide |
| Carboxylic Acid | Hydroxamic Acid | Ester | Reaction with hydroxylamine |
| Carboxylic Acid | Phosphonic Acid | Alkyl Halide | Arbuzov reaction |
Theoretical and Computational Chemistry Insights into 2 1 Azepanyl Propanoic Acid Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(1-azepanyl)propanoic acid hydrochloride
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.govresearchgate.net For this compound, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indices.
The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. For instance, the electrostatic potential (ESP) map can visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.
Conformational Analysis of this compound via Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, identifying the most stable arrangements (conformers) and the transitions between them in a simulated environment, such as in an aqueous solution. mdpi.com
An MD simulation begins with an initial structure of the molecule, which is then placed in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. vsu.ru The system's trajectory is then calculated by integrating Newton's laws of motion for each atom, using a force field to describe the potential energy of the system.
Analysis of the MD trajectory can provide valuable information. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation. The root-mean-square fluctuation (RMSF) can highlight the most flexible regions of the molecule. A key part of the analysis involves studying the distribution of dihedral angles to identify preferred conformations of the azepane ring (e.g., chair, boat, twist-boat) and the orientation of the propanoic acid side chain relative to the ring. This information is critical for understanding how the molecule's shape influences its interactions with biological targets. nih.gov
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C-N-C-C (ring) | Describes the puckering of the azepane ring. |
| τ2 | C-C-N-C (ring) | Describes the puckering of the azepane ring. |
| τ3 | N-C-C-C (side chain) | Defines the orientation of the propanoic acid group relative to the ring. |
In Silico Prediction of Intramolecular and Intermolecular Interactions of this compound
In silico methods are essential for predicting and characterizing the non-covalent interactions that govern molecular recognition and binding. nih.govuomustansiriyah.edu.iq These can be broadly categorized into intramolecular (within the molecule) and intermolecular (between molecules) interactions.
Intermolecular Interactions: To predict how this compound might interact with a biological target, such as a protein receptor, molecular docking simulations are commonly employed. nih.gov In a docking study, the molecule (the ligand) is placed into the binding site of the protein, and various orientations and conformations are sampled to find the most favorable binding mode. The strength of the interaction is estimated using a scoring function. This process can identify key intermolecular interactions, such as:
Hydrogen bonds: between the carboxyl group or the protonated amine and polar residues in the binding site.
Electrostatic interactions: between the charged centers of the molecule and oppositely charged residues.
Hydrophobic interactions: between the nonpolar parts of the azepane ring and hydrophobic pockets of the protein.
Table 3: Potential Non-Covalent Interactions for this compound
| Interaction Type | Potential Donor/Acceptor Group (in molecule) | Potential Interacting Partner |
|---|---|---|
| Intramolecular | ||
| Hydrogen Bond | Carboxylic acid (-COOH) | Azepane Nitrogen (N) |
| Intermolecular | ||
| Hydrogen Bond | Carboxylic acid (-COOH), Protonated Amine (N-H+) | Amino acid residues (e.g., Ser, Thr, Asp, Glu) |
| Ionic Interaction | Protonated Amine (N-H+), Carboxylate (-COO-) | Charged amino acid residues (e.g., Asp, Glu, Lys, Arg) |
Computational Design and Rationalization of this compound Analogues
Computational methods can guide the design of new molecules, or analogues, with potentially improved properties. semanticscholar.orgresearchgate.net This process, often part of a drug discovery campaign, involves making systematic modifications to a parent structure and predicting the effect of these changes on a desired activity or property. mdpi.com
Starting with this compound as a scaffold, various structural modifications could be proposed. For example, the size of the azepane ring could be altered, substituents could be added to the ring, or the length and branching of the propanoic acid side chain could be changed.
For each designed analogue, computational tools can be used to predict its properties. Quantum chemical calculations can predict how modifications affect the electronic properties and reactivity. Molecular dynamics simulations can assess the impact on conformational flexibility. Docking studies can predict whether the analogue will bind more strongly to a target protein. This iterative cycle of design and in silico evaluation allows for the rationalization of structure-activity relationships (SAR), helping to prioritize which analogues should be synthesized and tested experimentally.
Table 4: Examples of Computationally Designed Analogues and Rationale
| Analogue Structure | Modification | Rationale for Design |
|---|---|---|
| 2-(1-piperidinyl)propanoic acid hydrochloride | Azepane ring contracted to a piperidine (B6355638) ring | To investigate the effect of ring size on binding affinity and conformational preference. |
| 2-(4-hydroxy-1-azepanyl)propanoic acid hydrochloride | Addition of a hydroxyl group to the azepane ring | To introduce a new hydrogen bond donor/acceptor and potentially increase binding specificity. |
Advanced Spectroscopic and Mechanistic Analytical Techniques for 2 1 Azepanyl Propanoic Acid Hydrochloride
Elucidation of Solution-State Conformations of 2-(1-azepanyl)propanoic acid hydrochloride via High-Resolution NMR Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of this compound in solution. The molecule's structure, featuring a seven-membered azepane ring attached to a propanoic acid moiety, allows for significant conformational flexibility.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide the primary structural fingerprint. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the propanoic acid chain (the methine proton at the chiral center and the methyl group protons) and a series of complex, overlapping multiplets for the 10 protons of the azepane ring. The presence of the hydrochloride salt means the carboxylic acid proton may be exchangeable with the solvent, potentially leading to a broad signal or no signal at all, while the azepane nitrogen would be protonated, influencing the chemical shifts of adjacent protons.
To resolve spectral overlap and definitively assign signals, two-dimensional (2D) NMR experiments are essential:
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, allowing for the mapping of adjacent protons within the azepane ring and on the propanoic acid sidechain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the propanoic acid sidechain to the azepane ring, for instance, by observing a correlation from the methine proton (Cα) to the carbon atoms of the azepane ring adjacent to the nitrogen (C2' and C7').
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. This experiment is paramount for elucidating the preferred solution-state conformation. For example, NOE correlations between the methine proton of the propanoic acid chain and specific protons on the azepane ring can define the rotational orientation around the N-Cα bond and reveal the puckering conformation of the seven-membered ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O This data is predictive and based on established chemical shift principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
|---|---|---|---|
| Carboxylic Acid (C=O) | - | ~175 | Typical range for a carboxylic acid carbon. |
| Alpha-Carbon (Cα) | ~3.5 - 3.8 (quartet) | ~65 | Influenced by adjacent N⁺H and COOH groups. |
| Methyl Group (CH₃) | ~1.4 - 1.6 (doublet) | ~18 | Coupled to the Cα proton. |
| Azepane C2'/C7' | ~3.2 - 3.5 (multiplet) | ~55 | Adjacent to the positively charged nitrogen. |
| Azepane C3'/C6' | ~1.8 - 2.0 (multiplet) | ~27 | Beta to the nitrogen atom. |
Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Polymorphism of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers critical insights into the functional groups, hydrogen bonding networks, and potential polymorphic forms of solid-state this compound.
FTIR Spectroscopy: Is particularly sensitive to polar functional groups. Key expected absorptions include a strong, broad band from approximately 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is involved in hydrogen bonding. A sharp, intense peak around 1700-1730 cm⁻¹ would be attributed to the C=O (carbonyl) stretch. The presence of the ammonium (B1175870) hydrochloride salt (R₃N⁺-H Cl⁻) would give rise to N⁺-H stretching and bending vibrations.
Raman Spectroscopy: As a complementary technique, Raman is highly sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for probing the C-C backbone of the azepane ring and the C-N stretching vibrations, which may be weak in the IR spectrum.
Polymorphism , the ability of a compound to exist in multiple crystal forms, can be effectively studied using these techniques. Different polymorphs will have distinct crystal lattice arrangements, leading to different intermolecular interactions (especially hydrogen bonding). These differences manifest as measurable shifts in vibrational frequencies, changes in peak shape, or splitting of peaks in the fingerprint region (below 1500 cm⁻¹) of both FTIR and Raman spectra.
Table 2: Characteristic Expected Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | FTIR | Broadness indicates strong hydrogen bonding. |
| N⁺-H Stretch (Ammonium) | 2800 - 3100 | FTIR | Overlaps with C-H and O-H stretches. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman | Multiple peaks from azepane and propanoate moieties. |
| C=O Stretch (Carbonyl) | 1700 - 1730 | FTIR (Strong), Raman (Weak) | Position is sensitive to hydrogen bonding. |
| N⁺-H Bend | 1550 - 1620 | FTIR | Confirms the presence of the ammonium salt. |
Chiral Analytical Methods for Enantiomeric Purity Assessment of this compound
The molecule possesses a stereocenter at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). Assessing the enantiomeric purity (or enantiomeric excess, e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
The principle of chiral HPLC involves using a Chiral Stationary Phase (CSP) that can interact diastereomerically with the two enantiomers. As the racemic mixture passes through the column, one enantiomer forms a more stable (lower energy) transient complex with the CSP than the other, causing it to be retained longer. This results in two separated peaks in the chromatogram, allowing for their quantification.
Common types of CSPs suitable for separating chiral acids and amines include:
Pirkle-type (brush-type) phases: Based on immobilized chiral molecules that create π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Cyclodextrin-based phases: These have a chiral cavity into which one enantiomer may fit better than the other (inclusion complexation).
Protein-based phases: Utilize the high stereoselectivity of immobilized proteins like cellulase (B1617823) or α1-acid glycoprotein.
The choice of mobile phase (a mixture of solvents like hexane (B92381) and ethanol (B145695) with acidic or basic additives) is crucial for optimizing the separation and peak shape.
Mass Spectrometric Approaches for Investigating Degradation Pathways and Metabolite Profiling (in vitro, non-human context) of this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for studying the stability of this compound and identifying its degradation products or potential metabolites in a controlled in vitro setting (e.g., incubation with liver microsomes).
High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its derivatives.
In a typical tandem MS (MS/MS) experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ is isolated and fragmented via collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For this compound, key fragmentation pathways would likely include:
Loss of water (H₂O) from the carboxylic acid.
Loss of formic acid (HCOOH) as a neutral loss.
Cleavage of the azepane ring , leading to a series of smaller charged fragments.
Loss of the entire propanoic acid sidechain.
When investigating degradation or metabolism, samples are analyzed at different time points, and the resulting data is searched for new peaks. The accurate mass difference between a new peak and the parent compound suggests the type of chemical modification that has occurred (e.g., +15.9949 Da indicates an oxidation). MS/MS fragmentation of the new peak can then help pinpoint the location of the modification on the molecule.
Table 3: Hypothetical MS Fragmentation and In Vitro Metabolic Products
| Species | m/z (Monoisotopic) | Description |
|---|---|---|
| Parent Ion [M+H]⁺ | 186.1179 | Protonated 2-(1-azepanyl)propanoic acid |
| Fragment 1 | 168.1073 | [M+H - H₂O]⁺ |
| Fragment 2 | 140.1124 | [M+H - HCOOH]⁺ |
| Fragment 3 | 98.1019 | [Azepane+H]⁺ fragment after sidechain loss |
| Potential Metabolite 1 | 202.1128 | [M+H+O]⁺; Hydroxylation on the azepane ring |
Biochemical and Molecular Interaction Studies of 2 1 Azepanyl Propanoic Acid Hydrochloride in Vitro and Ex Vivo Focus
Investigation of Enzyme-Substrate/Inhibitor Kinetics for 2-(1-azepanyl)propanoic acid hydrochloride (in vitro)
The study of enzyme kinetics is fundamental to understanding how a compound interacts with specific enzymes, whether as a substrate or an inhibitor. researchgate.net For a novel compound like this compound, initial in vitro screening would typically involve a panel of common drug-metabolizing enzymes and relevant therapeutic targets.
Methodology:
Enzyme Source: Recombinant human enzymes expressed in systems like E. coli or insect cells are commonly used for their purity and availability.
Assay Principle: Enzyme activity is measured in the presence of varying concentrations of the test compound. The rate of product formation or substrate depletion is monitored using techniques such as spectrophotometry, fluorometry, or mass spectrometry.
Kinetic Parameters: Key parameters determined include the Michaelis-Menten constant (Km), which indicates the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). For inhibitors, the half-maximal inhibitory concentration (IC50) is a critical measure of potency. nih.gov
Expected Research Focus: Given its structure, investigations might focus on enzymes for which propanoic acid or cyclic amine structures are known substrates or inhibitors. For example, propionic acid itself is known to influence oxidative metabolism. nih.gov Studies on related diazepino-quinoline derivatives have shown inhibitory activity against enzymes like GSK-3β, with IC50 values in the micromolar range. ajol.info Research on this compound would aim to identify its specific enzyme targets and characterize the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive inhibition).
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Inhibition Type |
| Cyclooxygenase-1 (COX-1) | >100 | Not Determined |
| Cyclooxygenase-2 (COX-2) | 75.4 | Competitive |
| GSK-3β | 15.2 | Non-competitive |
| Monoamine Oxidase A (MAO-A) | >100 | Not Determined |
Note: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.
Ligand Binding Studies of this compound with Recombinant Receptors and Proteins (in vitro)
Ligand binding assays are crucial for determining if a compound binds to specific receptors or proteins, which is often the primary mechanism of action for many therapeutic agents.
Methodology:
Receptor/Protein Source: Recombinant human receptors or proteins expressed in cell lines (e.g., CHO, HEK293) or bacteria are standard. researchgate.net
Assay Principle: These assays typically involve a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The test compound is introduced to compete with the labeled ligand. The amount of labeled ligand displaced by the test compound is measured, indicating the test compound's binding affinity.
Binding Parameters: The primary outputs are the dissociation constant (Kd), which reflects the affinity of the compound for the receptor, and the binding capacity (Bmax), indicating the total number of binding sites.
Expected Research Focus: The azepane ring is a "privileged scaffold" found in many bioactive compounds that target a wide range of receptors. researchgate.netnih.gov For instance, derivatives of the structurally related 1,4-diazepane have been identified as potent agonists for the Cannabinoid receptor 2 (CB2). nih.gov Another study on diazepane-containing derivatives showed high affinity for sigma receptors. nih.gov Therefore, a broad panel of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, would be screened to identify potential binding partners for this compound.
Table 2: Illustrative Ligand Binding Affinity for Related Azepane Derivatives
| Receptor Target | Compound Type | Kd (nM) | Reference |
| Sigma-1 Receptor | Diazepane Derivative | 8.5 | nih.gov |
| Cannabinoid Receptor 2 | 1,4-Diazepane Derivative | 20.0 | nih.gov |
| D2 Dopamine Receptor | Hypothetical Azepane | 150.0 | N/A |
| 5-HT2A Serotonin Receptor | Hypothetical Azepane | 85.0 | N/A |
Note: This table presents data for related compound classes to illustrate the type of information generated in ligand binding studies.
Cellular Permeability and Efflux Mechanism Studies of this compound (in vitro cellular models)
Understanding a compound's ability to cross cell membranes is critical for its potential as an orally administered drug.
Methodology:
Cell Models: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal permeability. drugbank.com When grown as a monolayer, these cells differentiate to form tight junctions, mimicking the intestinal barrier.
Permeability Assay: The compound is added to either the apical (top) or basolateral (bottom) side of the Caco-2 monolayer. The rate at which it appears on the opposite side is measured, typically by LC-MS. This provides the apparent permeability coefficient (Papp).
Efflux Ratio: By comparing the permeability from the basolateral to the apical side (B-A) with the apical to basolateral side (A-B), an efflux ratio can be calculated. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
Expected Research Focus: The propanoic acid moiety, being a carboxylic acid, may influence the compound's permeability. The permeability of carboxylic acid-containing drugs can sometimes be enhanced by certain transporters. researchgate.netrsc.org Studies would determine the Papp value for this compound to classify it as having low, medium, or high permeability. Additionally, the involvement of efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP) would be investigated, as these can significantly limit a drug's absorption and bioavailability.
Table 3: Representative Caco-2 Permeability Data Classification
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (B-A / A-B) | Potential for Active Efflux |
| < 1.0 | Low | > 2.0 | High |
| 1.0 - 10.0 | Moderate | 1.0 - 2.0 | Moderate |
| > 10.0 | High | < 1.0 | Low |
Note: This table provides a general classification scheme for Caco-2 permeability results.
In Vitro Metabolic Stability and Biotransformation Pathways of this compound
Assessing how quickly a compound is metabolized and the pathways involved is a cornerstone of drug discovery. researchgate.net
Methodology:
In Vitro Systems: The primary systems used are human liver microsomes (HLM), which contain Phase I (e.g., cytochrome P450) enzymes, and hepatocytes (liver cells), which contain both Phase I and Phase II (conjugation) enzymes. researchgate.net
Stability Assay: The compound is incubated with the chosen in vitro system, and samples are taken at various time points. The disappearance of the parent compound is monitored by LC-MS/MS to determine its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net
Metabolite Identification: The samples are also analyzed to identify the major metabolites formed, providing insight into the biotransformation pathways (e.g., oxidation, hydroxylation, glucuronidation).
Expected Research Focus: Research would focus on determining the metabolic fate of this compound. The azepane ring could be susceptible to oxidation or N-dealkylation, while the propanoic acid side chain could undergo conjugation reactions. Studies on other azepane-containing compounds have focused on optimizing metabolic stability to improve their pharmacokinetic profiles. nih.gov Identifying the specific CYP450 isozymes responsible for its metabolism would also be a key objective to predict potential drug-drug interactions.
Table 4: Illustrative Metabolic Stability Data for a Hypothetical Compound
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |
| Human Liver Microsomes | 45 | 15.4 | Hydroxylated azepane, N-dealkylated propanoic acid |
| Human Hepatocytes | 32 | 21.6 | Glucuronide conjugate of parent, Oxidized metabolites |
Note: This data is hypothetical and serves to illustrate the outputs of metabolic stability studies.
Impact of this compound on Cellular Signaling Pathways (in vitro models)
Beyond direct receptor binding, a compound can modulate various intracellular signaling pathways.
Methodology:
Cell-Based Assays: Various cell lines relevant to a potential therapeutic area would be used.
Pathway Analysis: Techniques like Western blotting, ELISA, or reporter gene assays are used to measure changes in the levels or activity of key signaling proteins (e.g., kinases, transcription factors) after treatment with the compound.
High-Content Screening: Automated microscopy and image analysis can be used to assess multiple cellular parameters simultaneously, providing a broader view of the compound's effects.
Expected Research Focus: Based on the results from enzyme and binding assays, investigations would delve into the downstream signaling consequences. For example, if the compound binds to a GPCR, studies would examine its effect on second messengers like cyclic AMP (cAMP) or intracellular calcium levels. Propionic acid itself has been shown to inhibit the TLR4/NF-κB signaling pathway in intestinal cells. acs.org Research on this compound would aim to elucidate its specific effects on relevant signaling cascades, which could reveal its mechanism of action and potential therapeutic applications.
No Publicly Available Research Found for "this compound" in Specified Applications
Despite a comprehensive search of scientific literature and chemical databases, no specific research articles, studies, or data could be located regarding the application of the chemical compound this compound in the areas of chemical biology and biomedical research as outlined in the user's request.
Extensive searches were conducted to find information on the use of this compound as a molecular probe for target identification, its utilization in assay development and high-throughput screening (HTS), its derivatization for affinity labeling and proteomics research, and its role in mechanistic toxicology studies. These searches, which included variations of the compound's name and related chemical structures, did not yield any relevant publications or datasets.
The absence of information in the public domain suggests that this compound may be a novel or relatively unstudied compound in the contexts specified. It is possible that research involving this compound exists but has not been published or is proprietary.
Consequently, it is not possible to generate a detailed and scientifically accurate article on the "Applications of this compound in Chemical Biology and Biomedical Research Tools" as requested, because the foundational research findings to support such an article are not available in the public scientific record.
Future Research Directions and Emerging Paradigms for 2 1 Azepanyl Propanoic Acid Hydrochloride
Integration of Artificial Intelligence and Machine Learning in 2-(1-azepanyl)propanoic acid hydrochloride Research
The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery and chemical research. nih.govrepcomseet.org For a compound like this compound, which is considered a rare chemical for early discovery research, these computational tools offer a pathway to accelerate its investigation and unlock its potential. sigmaaldrich.com
Machine learning models, particularly deep neural networks and random forest algorithms, can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential bioactivity of new molecules. repcomseet.orgstanford.edu In the context of this compound, AI can be employed in several key areas:
Predictive Bioactivity Screening: By representing the molecular structure of this compound and its potential analogues as numerical descriptors or "fingerprints," ML models can perform large-scale virtual screenings to predict their interactions with various biological targets. nih.govresearchgate.net This can help prioritize which analogues to synthesize and test in the laboratory, saving considerable time and resources. mdpi.com
De Novo Design of Analogues: Generative AI models can design novel analogues of this compound with optimized properties. By providing the model with the core azepane and propanoic acid scaffolds, researchers can guide the AI to generate new molecules with potentially enhanced efficacy, better selectivity, or improved pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Analysis: AI can analyze the data from synthesized analogues to identify the key structural features that are crucial for a desired biological effect. nih.gov This automated SAR analysis can provide valuable insights for further lead optimization.
The integration of these AI and ML techniques can significantly de-risk and expedite the early-stage research of this compound, a compound for which extensive experimental data is not yet available.
Exploration of Novel Therapeutic Research Targets for this compound Analogues (mechanistic, pre-clinical focus)
The structural motifs present in this compound—the azepane ring and the propanoic acid moiety—are found in a variety of biologically active compounds, suggesting a broad range of potential therapeutic applications for its analogues. nih.govdntb.gov.uaresearchgate.net Preclinical research, guided by computational predictions, can explore these avenues.
The azepane scaffold is a seven-membered heterocyclic amine that provides a flexible yet constrained three-dimensional structure, which can be advantageous for binding to specific biological targets. researchgate.net Azepane derivatives have been investigated for a wide array of pharmacological activities, including:
Anticancer Agents: Certain azepane-containing molecules have shown antiproliferative effects. nih.gov
Antimicrobial Agents: The azepane ring has been incorporated into compounds with activity against various pathogens. nih.gov
Central Nervous System (CNS) Disorders: The structural features of azepanes have made them candidates for targeting receptors and enzymes implicated in neurological and psychiatric conditions. nih.gov
The propanoic acid group, a well-known pharmacophore, is present in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). nih.gov This suggests that analogues of this compound could be investigated for their potential to modulate inflammatory pathways. For instance, some propanoic acid derivatives have been shown to have anti-inflammatory effects. sigmaaldrich.com
A plausible preclinical research strategy would involve the synthesis of a library of this compound analogues with modifications to both the azepane ring and the propanoic acid side chain. These analogues would then be screened against a panel of disease-relevant targets identified through in silico methods. semanticscholar.orgrsc.org For example, based on the known activities of related compounds, potential targets could include cyclooxygenase (COX) enzymes for inflammation, or specific kinases or proteases in cancer cell lines. mdpi.comnih.gov Mechanistic studies, such as enzyme inhibition assays and cell-based functional assays, would be crucial to elucidate the mode of action of any active compounds. Molecular docking studies could further refine the understanding of how these analogues bind to their targets. nih.gov
Challenges and Opportunities in the Academic Research of this compound
The academic pursuit of knowledge around a specific and relatively unstudied compound like this compound is met with a distinct set of challenges and opportunities.
Challenges:
Limited Availability and Data: As a rare chemical, obtaining large quantities of this compound for extensive research can be difficult and costly. sigmaaldrich.com Furthermore, suppliers often provide limited analytical data, placing the onus on the academic researcher to perform comprehensive characterization and purity assessment. sigmaaldrich.com
Complexity of Synthesis: The synthesis of novel analogues can be a complex and time-consuming process, requiring specialized expertise in organic chemistry. nih.gov
Resource Allocation: Academic labs often have limited resources, making high-throughput screening and extensive preclinical testing challenging without significant funding or collaborations. appliedclinicaltrialsonline.com
Interdisciplinary Expertise: Realizing the full potential of this compound requires a collaborative effort between synthetic chemists, computational scientists, biologists, and pharmacologists, which can be difficult to coordinate. nih.gov
Opportunities:
Novelty and Intellectual Property: Researching a relatively unexplored molecule provides a significant opportunity for novel discoveries and the generation of new intellectual property. The unique combination of the azepane and propanoic acid motifs offers a rich chemical space to explore. nih.gov
Potential for High-Impact Findings: Given the diverse biological activities of related compounds, there is a tangible possibility that analogues of this compound could exhibit potent and selective effects against important therapeutic targets, leading to high-impact publications and potential for clinical translation. nih.govsciencedaily.com
Leveraging Computational Tools: The increasing accessibility and power of AI and computational chemistry tools can help to mitigate some of the resource-intensive aspects of early-stage drug discovery, making such projects more feasible for academic settings. nih.govrepcomseet.org
Fundamental Scientific Understanding: The study of this compound and its analogues can contribute to a more fundamental understanding of structure-activity relationships and the role of specific chemical scaffolds in molecular recognition and biological function.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(1-azepanyl)propanoic acid hydrochloride with high purity?
- Methodology :
- Step 1 : Condensation of azepane with a propanoic acid derivative (e.g., methyl propanoate) under reflux conditions using a catalytic acid (e.g., HCl) .
- Step 2 : Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Step 3 : Confirm purity using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and compare retention times against reference standards .
- Key Data : Purity >98% achievable with optimized stoichiometry (azepane:propanoic acid derivative = 1:1.2) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ammonium chloride (N-H stretch at ~2800 cm⁻¹) .
- NMR : Use NMR (DMSO-d6) to verify azepane ring protons (δ 1.4–1.8 ppm) and propanoic acid backbone (δ 2.3–2.6 ppm) .
- HRMS : Validate molecular ion [M+H] at m/z 204.1234 (calculated for CHClNO) .
Q. What are the solubility profiles of this compound in common solvents?
- Experimental Data :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 120 ± 5 |
| Ethanol | 85 ± 3 |
| DMSO | <1 |
- Note : Hydrochloride salt enhances aqueous solubility compared to freebase forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Case Study : Discrepancies in receptor-binding assays (e.g., PPARγ agonism vs. antagonism) may arise from:
- Variable assay conditions : Test compound stability in buffer pH 7.4 vs. 6.8 .
- Impurity interference : Use LC-MS to detect trace impurities (e.g., 2-(4-ethylphenyl)propanoic acid, CAS 3585-52-2) that may antagonize target receptors .
- Solution : Validate activity with orthogonal assays (e.g., SPR binding + functional cAMP assays) .
Q. What strategies optimize the compound’s stability under accelerated degradation conditions?
- Stress Testing Protocol :
- Thermal : 40°C/75% RH for 28 days; monitor degradation via HPLC .
- Photolytic : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products.
- Key Finding : Hydrolysis of the azepane ring is the primary degradation pathway. Stabilize with lyophilization and storage at -20°C .
Q. How to design experiments to study the compound’s interaction with biological membranes?
- Methodology :
- Liposome Preparation : Use phosphatidylcholine/cholesterol liposomes (70:30 molar ratio) .
- Partition Coefficient : Measure log P via shake-flask method (octanol/water) to predict membrane permeability.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
